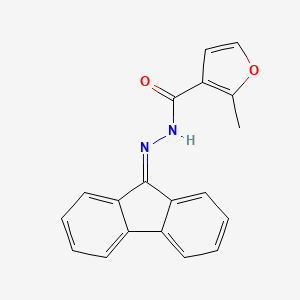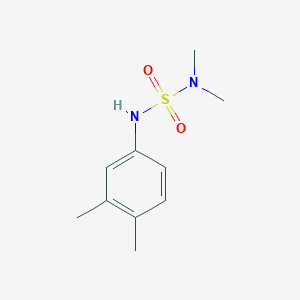
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N,N-dimethylsulfamide, also known as DMSO-PhMe, is a sulfamide compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is stable under normal laboratory conditions and can be stored for an extended period. However, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has some limitations. It is highly hydrophobic and may require the use of organic solvents for its administration. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has significant potential for future research. Some of the future directions for research include investigating the molecular mechanisms underlying its anti-cancer properties, exploring its potential for the treatment of neurodegenerative diseases, and developing new formulations for its administration. Moreover, further studies are needed to evaluate the safety and toxicity of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide in vivo and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to possess anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide can be synthesized using a simple two-step process. The first step involves the reaction of N,N-dimethylsulfamide with 3,4-dimethylbenzyl chloride, followed by the addition of sodium hydride to the resulting product. The second step involves the reaction of the intermediate product with dimethyl sulfate to yield N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide.
Aplicaciones Científicas De Investigación
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-cancer properties, making it a promising candidate for cancer therapy. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-(dimethylsulfamoylamino)-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-6-10(7-9(8)2)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYSKKGDRLHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

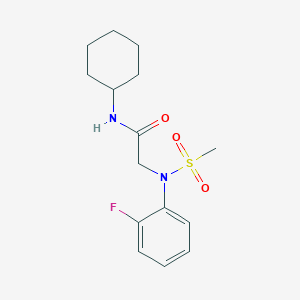
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
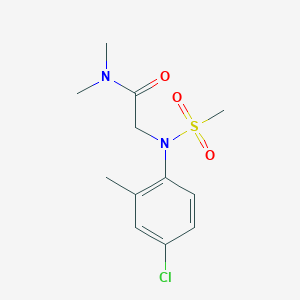
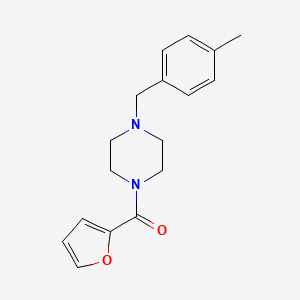
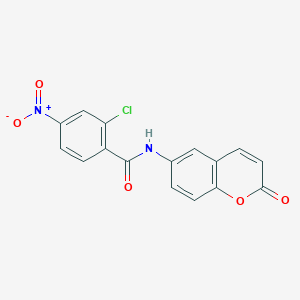
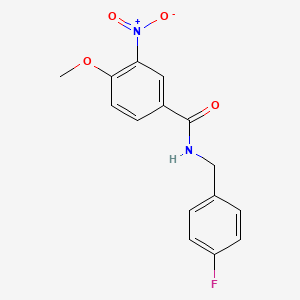
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
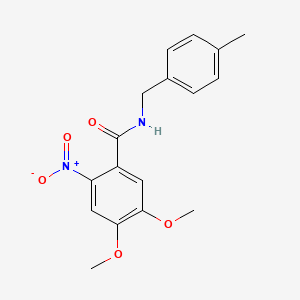
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
